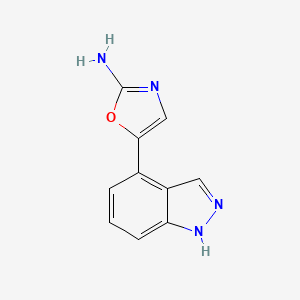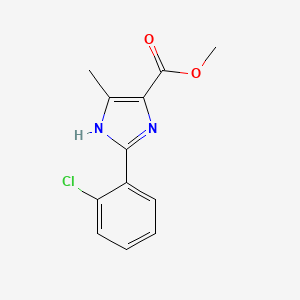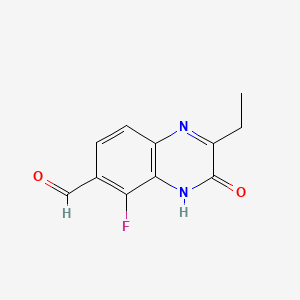![molecular formula C14H12F3NO4 B15332795 Ethyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate](/img/structure/B15332795.png)
Ethyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate is a synthetic organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to the isoxazole ring
Métodos De Preparación
The synthesis of Ethyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-(trifluoromethoxy)benzaldehyde with hydroxylamine hydrochloride can form an intermediate oxime, which upon cyclization with acetic anhydride yields the isoxazole ring. The subsequent esterification with ethyl chloroformate in the presence of a base like triethylamine completes the synthesis .
Análisis De Reacciones Químicas
Ethyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under suitable conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Aplicaciones Científicas De Investigación
Ethyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of Ethyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The isoxazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s efficacy and selectivity .
Comparación Con Compuestos Similares
Ethyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate can be compared with other isoxazole derivatives, such as:
Ethyl 5-Methyl-3-phenylisoxazole-4-carboxylate: Lacks the trifluoromethoxy group, which may result in different biological activities and physicochemical properties.
Mthis compound: The methyl ester variant, which may have different solubility and reactivity profiles.
5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylic acid: The carboxylic acid form, which can be more reactive in certain chemical reactions and may have different biological activities.
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C14H12F3NO4 |
|---|---|
Peso molecular |
315.24 g/mol |
Nombre IUPAC |
ethyl 5-methyl-3-[3-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C14H12F3NO4/c1-3-20-13(19)11-8(2)22-18-12(11)9-5-4-6-10(7-9)21-14(15,16)17/h4-7H,3H2,1-2H3 |
Clave InChI |
CCDRUASYKHPLER-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(ON=C1C2=CC(=CC=C2)OC(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B15332721.png)



![5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15332736.png)
![Methyl 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B15332745.png)

![[4-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl] thiohypochlorite](/img/structure/B15332754.png)


![Ethyl 2-(7-Hydroxy-1,4-dioxaspiro[4.5]decan-7-yl)acetate](/img/structure/B15332768.png)

![5-Amino-3-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B15332773.png)
